Cefoperazone Batsi
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Overview
Description
Cefoperazone Boronic Acid Transition State Inhibitor (BATSI) is a compound designed to inhibit beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics. This compound mimics the transition state of the enzyme’s natural substrate, thereby effectively inhibiting its activity. Cefoperazone BATSI is particularly significant due to its potential to combat antibiotic-resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefoperazone BATSI involves the reaction of cefoperazone with boronic acid derivatives. The process typically includes the following steps:
Formation of Cefoperazone Acid: Cefoperazone is first converted to its acid form.
Reaction with Boronic Acid: The cefoperazone acid is then reacted with a boronic acid derivative under controlled conditions to form the transition state inhibitor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Crystallization: The product is crystallized to obtain a pure form.
Solvent Replacement: The solvents used in the reaction are replaced to reduce impurities and enhance the stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Cefoperazone BATSI undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific groups in the compound are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms with modified functional groups .
Scientific Research Applications
Cefoperazone BATSI has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of beta-lactamase enzymes and to develop new inhibitors.
Biology: Investigated for its potential to combat antibiotic-resistant bacterial strains.
Medicine: Explored as a therapeutic agent to treat infections caused by beta-lactamase-producing bacteria.
Industry: Utilized in the development of new antibiotics and in the study of enzyme inhibition mechanisms
Mechanism of Action
Cefoperazone BATSI exerts its effects by binding to the active site of beta-lactamase enzymes. This binding mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity. The compound targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Ceftazidime BATSI: Another boronic acid transition state inhibitor with a similar mechanism of action.
Sulbactam: A beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Tazobactam: Another beta-lactamase inhibitor used to enhance the efficacy of beta-lactam antibiotics.
Uniqueness: Cefoperazone BATSI is unique due to its specific structure and the presence of the cefoperazone moiety, which provides enhanced binding affinity and specificity towards beta-lactamase enzymes. This makes it a potent inhibitor with significant potential in combating antibiotic resistance .
Properties
Molecular Formula |
C16H21BN4O7 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]methylboronic acid |
InChI |
InChI=1S/C16H21BN4O7/c1-2-20-7-8-21(15(25)14(20)24)16(26)19-12(13(23)18-9-17(27)28)10-3-5-11(22)6-4-10/h3-6,12,22,27-28H,2,7-9H2,1H3,(H,18,23)(H,19,26)/t12-/m1/s1 |
InChI Key |
XRLIDGHYXIREDT-GFCCVEGCSA-N |
Isomeric SMILES |
B(CNC(=O)[C@@H](C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O |
Canonical SMILES |
B(CNC(=O)C(C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O |
Origin of Product |
United States |
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